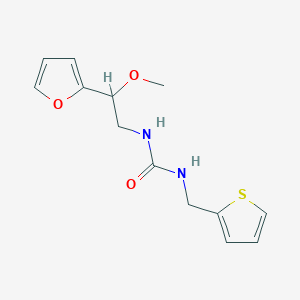

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring heterocyclic substituents. Its structure includes:

- Furan-2-yl: A five-membered aromatic oxygen-containing ring.

- Methoxyethyl group: A flexible chain with a methoxy (-OCH₃) substituent.

- Thiophen-2-ylmethyl: A sulfur-containing aromatic ring (thiophene) linked via a methyl group.

The molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 280.3 g/mol. While direct biological data for this compound are unavailable in the provided evidence, structural analogs highlight urea derivatives' roles as enzyme inhibitors, receptor modulators, and bioactive agents .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-12(11-5-2-6-18-11)9-15-13(16)14-8-10-4-3-7-19-10/h2-7,12H,8-9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYJNIPNVGHDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCC1=CC=CS1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carbaldehyde with methoxyethylamine to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and urea under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and furans.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides and furans, while reduction can yield various alcohols and amines.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways and enzyme activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related urea derivatives from the evidence:

Key Observations :

Biological Activity

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C13H15N1O3S1

- Molecular Weight : 265.3281 g/mol

- SMILES Notation : COCCN(C(=O)c1ccco1)Cc1ccsc1

This compound features a furan ring and a thiophene moiety, which are known to contribute to various biological activities.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies have shown that derivatives of thiophene and furan can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Anticancer Activity

Several studies have explored the anticancer potential of urea derivatives. For example, compounds containing thiophene rings have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may share similar pathways, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Urea derivatives can act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.

- Modulation of Signaling Pathways : Compounds like this may influence key signaling pathways such as MAPK and PI3K/Akt, which are essential for cell survival and growth.

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of related compounds, researchers found that derivatives with furan and thiophene exhibited significant DPPH radical scavenging activity. The study highlighted the importance of these functional groups in enhancing antioxidant capacity, suggesting that similar activities could be expected from this compound .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of thiophene-containing urea derivatives on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations. This suggests a potential therapeutic application for compounds like this compound in oncology .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in cancer metabolism |

| Signaling Modulation | May influence MAPK and PI3K/Akt pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.